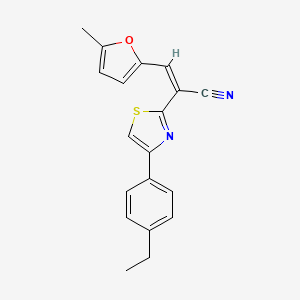
(E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide, also known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACPA belongs to the class of selective cannabinoid CB1 receptor agonists, which have been shown to have a wide range of biological effects.
作用机制
(E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide works by selectively activating CB1 receptors in the central nervous system. CB1 receptors are primarily located in the brain and spinal cord and are involved in a wide range of physiological processes, including pain perception, appetite regulation, and mood. By activating these receptors, (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide can produce a wide range of biochemical and physiological effects. These include analgesia, anti-inflammatory effects, and neuroprotection. (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide has also been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in a wide range of physiological processes.
实验室实验的优点和局限性
One advantage of (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is its selectivity for CB1 receptors, which allows for more targeted and specific effects compared to non-selective cannabinoid agonists. However, one limitation of (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is its relatively low potency compared to other CB1 receptor agonists. This can make it more difficult to achieve therapeutic effects at lower doses.
未来方向
There are several potential future directions for research on (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide. One area of interest is the development of more potent and selective CB1 receptor agonists based on the structure of (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide. Another potential direction is the investigation of (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide's potential role in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, more research is needed to fully understand the mechanisms underlying (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide's effects and to optimize its therapeutic potential.
合成方法
(E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-acetamidobenzaldehyde with 2,4,6-trimethylaniline in the presence of a Lewis acid catalyst. The resulting intermediate can then be reacted with ethyl cyanoacetate to produce (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide.
科学研究应用
(E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide can activate CB1 receptors in the central nervous system, leading to analgesic and anti-inflammatory effects. (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(E)-3-(4-acetamidophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-13-9-14(2)20(15(3)10-13)24-21(26)18(12-22)11-17-5-7-19(8-6-17)23-16(4)25/h5-11H,1-4H3,(H,23,25)(H,24,26)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCKODOTUCVJAT-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=C(C=C2)NC(=O)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)NC(=O)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2444709.png)
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2444711.png)

![N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2444715.png)
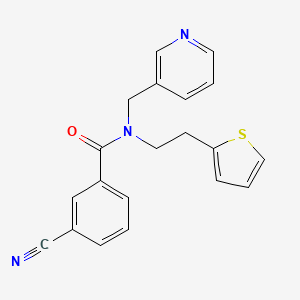

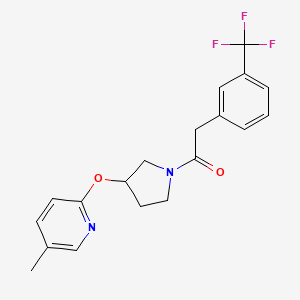

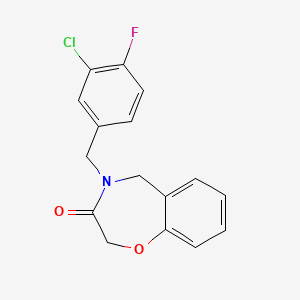
![2-Methyl-4-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2444724.png)
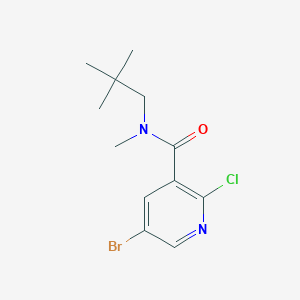
![1-(4-Chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2444727.png)
![N-(2-(dimethylamino)ethyl)-3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2444728.png)
